molecular formula C17H13ClN2O2 B10962168 N-(2-chlorobenzyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(2-chlorobenzyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B10962168
M. Wt: 312.7 g/mol
InChI Key: FNQZJNWOWDJISN-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorobenzyl group, a phenyl group, and an oxazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like ammonia (NH₃), thiols (RSH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amines, thioethers

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS), which is crucial for the biosynthesis of isoprenoids in bacteria . This inhibition disrupts the metabolic pathways, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorobenzyl)-5-phenyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of a chlorobenzyl group, a phenyl group, and an oxazole ring. This structure imparts specific chemical properties and biological activities that are distinct from other related compounds.

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H13ClN2O2/c18-14-9-5-4-8-13(14)11-19-17(21)15-10-16(22-20-15)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21)

InChI Key

FNQZJNWOWDJISN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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